Nickel-58

説明

Nickel-58 is an isotope of Nickel. It has a mass number of 58, which means it has 58 nucleons (protons and neutrons combined). The atomic number is 28, indicating it has 28 protons. It also has 30 neutrons . Nickel-58 is a stable isotope .

Synthesis Analysis

Nickel nanoparticles in the size range of 1–100 nm are synthesized by various methods for research and commercial applications. The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .

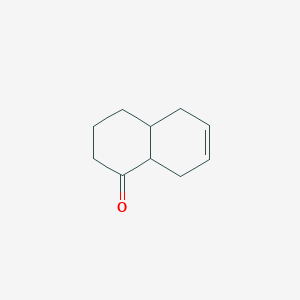

Molecular Structure Analysis

Nickel has the molecular formula Ni and a molecular weight of 58.6934 .

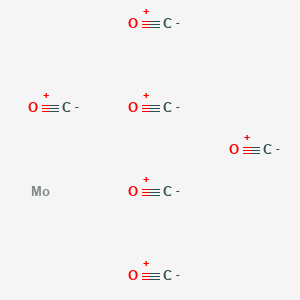

Chemical Reactions Analysis

Nickel catalyzes many different cross-coupling reactions. These reactions require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and, in some cases, a nitrogen-containing base .

Physical And Chemical Properties Analysis

Nickel-58 is a hard, silvery-white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance. The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C .

科学的研究の応用

Nickel in Infrastructure and Technology : Nickel is crucial in modern infrastructure and technology, with significant uses in stainless steel, alloys, electroplating, and rechargeable batteries. Despite most economic nickel resources being found in laterite ores, the bulk of historic production has been from sulfide ores due to simpler processing. The increasing mining of nickel from laterite ores has raised concerns over energy consumption, greenhouse gas emissions, and significant environmental impacts, particularly in major nickel fields worldwide. Understanding these mega-trends in nickel mining is vital for addressing associated global issues and informing current research and policy directions (Mudd, 2010).

Nickel Oxide's Role and Applications : Nickel oxide, especially in nonstoichiometric form, is widely studied for its chemical and electronic properties, making it valuable in various applications, such as optoelectronics, gas sensors, thin-film transistors, and resistive switching random access memory (ReRAM) devices. Its antiferromagnetic nature has also garnered interest in spintronics research (Napari et al., 2020).

Nickel Hydroxides : Nickel hydroxide is vital in batteries and has two known polymorphs with various types of disorder, impacting its properties. The synthesis methods and physical properties of nickel hydroxides have been extensively reviewed, underlining their importance in technological applications (Hall et al., 2015).

Nickel Toxicity and Environmental Impact : Nickel pollution, due to industrialization and other human activities, poses threats to plant growth and ecosystems. At low concentrations, nickel is essential for plants but can be toxic at higher levels, affecting seed germination, biomass accumulation, and physiological processes. Understanding nickel's functional roles and toxic effects is crucial for addressing its environmental impact (Hassan et al., 2019).

Nickel Phytomining : Exploring the use of nickel hyperaccumulator plants on Ni-rich substrates like industrial galvanic sludges presents a new technology for commercial metal recovery. This method has shown promise in transferring nickel from toxic waste into plant biomass, offering an innovative approach to nickel recovery and environmental remediation (Tognacchini et al., 2019).

Nickel Isotope Fractionation : Understanding nickel isotope fractionation in nickel sulfides is critical for using Ni isotopes as geochemical tracers in magmatic processes and the evolution of magmatic sulfide deposits. The fractionation factors of various nickel sulfide minerals have been calculated, providing insights into the migration of nickel in magma systems and the genesis of sulfide deposits (Liu et al., 2018).

Human Health and Toxicology : Nickel's widespread use leads to environmental exposure, potentially causing health issues like respiratory cancer, dermatitis, and reproductive effects. Understanding nickel's toxicity, including its mechanisms, bioavailability, and the toxic species, is crucial for mitigating health risks and understanding its environmental behavior (Buxton et al., 2019).

Nickel and Catalysis : Nickel's catalytic properties are important in electrochemical energy technologies. Research on the catalytic activity and corrosion behavior of nickel, especially in the presence of reactive gases, is vital for applications in alkaline water electrolyzers and fuel cells (Ferreira et al., 2021).

作用機序

The carcinogenesis caused by nickel is intensively studied, but the precise mechanism of action is not yet known. Epigenetic changes, activation of hypoxia signaling pathways, and generation of reactive oxygen species (ROS) are considered to be the major molecular mechanisms involved in nickel-induced carcinogenesis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

nickel-58 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVJJICTQNCMI-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[58Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930619 | |

| Record name | (~58~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.935342 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel-58 | |

CAS RN |

13981-79-8 | |

| Record name | Nickel, isotope of mass 58 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~58~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)